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1. O-H Functionalization of Alcohols Diphenyldiazomethane can undergo a photochemical reaction with

alcohols to form ethers, providing a metal-free alternative to traditional methods [1]. The mechanism can

proceed via a hydrogen-bonded singlet carbene intermediate, especially with less acidic alcohols like

trifluoroethanol (TFE) and isopropanol [1]. This pathway is distinct from a direct proton transfer. The

reaction proceeds efficiently under visible light irradiation (e.g., 470 nm) at room temperature, offering a

mild and selective approach for alkylating hydroxyl groups [1] [2].

2. Di-π-Methane Rearrangement Substrate While not a direct application, the core photochemical reaction

of 1,4-dienes, known as the Zimmerman Di-π-Methane Rearrangement, is a fundamental process in organic

synthesis [3]. This reaction converts a 1,4-diene into a vinyl cyclopropane via a photochemically generated

diradical intermediate [3]. Understanding this rearrangement is crucial for researchers working with complex

photochemical transformations, as diphenyldiazomethane is a classic carbene precursor that can be used to

generate structures susceptible to such rearrangements.

3. Synthesis of Diphenyldiazomethane A critical prerequisite for its application is the reliable and safe

synthesis of the compound itself. A robust, high-yielding procedure has been published in Organic Syntheses

[4]. The synthesis involves the dehydrogenation of benzophenone hydrazone using an activated dimethyl

sulfoxide reagent (chlorodimethylsulfonium chloride, generated in situ from DMSO and oxalyl chloride) [4].

Key advantages of this method include the avoidance of heavy-metal oxidants and a straightforward

purification process.
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Experimental Protocol: Photochemical O-H
Functionalization [1]

This protocol describes the reaction of diphenyldiazomethane with hexafluoroisopropanol (HFIP) to yield

the corresponding ether, 1,1,1,3,3,3-hexafluoro-2-(diphenylmethyl)propan-2-ol.

I. Materials

Reactants: Diphenyldiazomethane, Hexafluoroisopropanol (HFIP)
Solvent: Anhydrous Dichloromethane (DCM)

Light Source: Blue LED lamp (470 nm)

II. Procedure

Reaction Setup: In an oven-dried vial or round-bottom flask, dissolve diphenyldiazomethane (194

mg, 1.0 mmol) in anhydrous DCM (5 mL). Add HFIP (168 µL, 1.5 mmol) to the solution. Seal the
vessel with a septum.

Photoreaction: Irradiate the stirred reaction mixture with a blue LED lamp (470 nm) at room
temperature. Monitor the reaction progress by TLC or UV-Vis spectroscopy (the deep red color of the

diazo compound will fade).
Completion & Work-up: The reaction is typically complete within 2 minutes. Concentrate the

reaction mixture under reduced pressure at room temperature.
Purification: Purify the crude product by flash chromatography on silica gel (eluent: pentane/DCM) to

obtain the pure ether product as a colorless solid.

III. Analysis The identity of the product can be confirmed by ( ^1H ) NMR spectroscopy. The characteristic

singlet for the methine proton of diphenyldiazomethane disappears upon conversion.

IV. Scope & Quantitative Data The reaction efficiency is highly dependent on the alcohol used. The table

below summarizes the yield and rate under dark and light conditions for different alcohols [1].

Table 1: Reaction of Diphenyldiazomethane with Various Alcohols

Alcohol
pKₐ
[1]

Conditions
Reaction
Time

Yield Notes

HFIP 9.3 Dark 20 min High Reaction proceeds via direct proton
transfer [1].
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Alcohol
pKₐ
[1]

Conditions
Reaction
Time

Yield Notes

HFIP 9.3 Blue Light (470

nm)

< 2 min High Significant rate acceleration [1].

TFE 12.6 Dark 2 days Low Major decomposition of diazo

compound [1].

TFE 12.6 Blue Light (470

nm)

20 min ~99% Proceeds via hydrogen-bonded

singlet carbene [1].

Isopropanol 17.1 Dark 7 days 0% Only decomposition observed [1].

Isopropanol 17.1 Blue Light (470
nm)

20 min High Proceeds via hydrogen-bonded
singlet carbene [1].

Experimental Protocol: Synthesis of
Diphenyldiazomethane [4]

I. Materials

Benzophenone hydrazone, Triethylamine, Dimethyl sulfoxide (DMSO, anhydrous), Oxalyl chloride,

Tetrahydrofuran (THF, anhydrous), Pentane, Basic Alumina (Brockman Activity I)

II. Procedure

Caution: Diazo compounds can be toxic, irritating, and potentially explosive. Handle behind a blast

shield and wear appropriate personal protective equipment [4].

Activation of DMSO: A 1-L three-necked flask equipped with an overhead mechanical stirrer is

charged with DMSO (56.0 mmol, 1.10 equiv) in anhydrous THF (450 mL). The solution is cooled to
-55 °C under a nitrogen atmosphere. A separate solution of oxalyl chloride (53.5 mmol, 1.05 equiv) in

THF (50 mL) is added dropwise via cannula, maintaining the temperature between -55 °C and -50 °C.
The mixture is stirred for 35 minutes at this temperature.

Dehydrogenation: The reaction mixture is then cooled to -78 °C (dry-ice/acetone bath). A pre-cooled
solution of benzophenone hydrazone (51.0 mmol, 1.00 equiv) and triethylamine (107 mmol, 2.10
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equiv) in THF (50 mL) is added via cannula over 10 minutes. A deep red color develops immediately

with the formation of a white precipitate (triethylamine hydrochloride).
Work-up: The reaction mixture is maintained at -78 °C for 30 minutes and then filtered cold through a

medium porosity sintered-glass funnel. The solid is rinsed with cold THF.
Concentration: The combined filtrate is concentrated by rotary evaporation at room temperature to

afford the crude product as a red oil that solidifies upon cooling.
Purification: The crude material is dissolved in pentane and rapidly filtered through a short pad of

basic alumina (~100 g). The alumina is rinsed with pentane until the eluent is colorless. The pentane
solution is concentrated at room temperature to yield pure diphenyldiazomethane as red crystals

(93% yield).

III. Analytical Data [4]

Appearance: Red crystalline solid

Melting Point: 29-31 °C
IR (film): 2032 cm⁻¹ (characteristic diazo stretch)

( ^1H ) NMR (500 MHz, CDCl₃): δ 7.42 (app t, J = 7.7 Hz, 4H), 7.34 (m, 4H), 7.22 (app t, J = 7.3 Hz,
2H)

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and subsequent photochemical

application of diphenyldiazomethane.
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Conclusion

Diphenyldiphenylmethane serves as a versatile reagent in modern photochemistry, enabling metal-free O-H

functionalization under exceptionally mild conditions [1]. The highly reliable and safe synthesis protocol

ensures its accessibility for research and development [4]. Its photochemical reactivity, particularly through

carbene intermediates, offers a valuable tool for constructing C-O bonds, which is of significant interest in

pharmaceutical and complex molecule synthesis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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